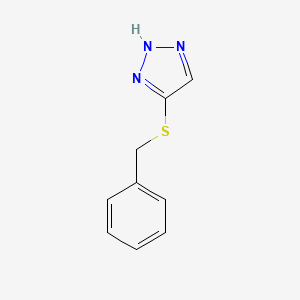

4-benzylsulfanyl-2H-triazole

Description

Significance of Triazole Scaffolds in Modern Chemical Research

Triazoles are five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms. They exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole (B32235). mdpi.comraco.cat These scaffolds are not merely chemical curiosities; they are integral components in a multitude of natural products and synthetic medicinal agents. japer.in The stability of the triazole ring and its capacity to form various interactions has made it a privileged structure in medicinal chemistry. nih.gov

The significance of the triazole nucleus is underscored by its presence in a wide array of approved drugs. who.int Research has consistently demonstrated that compounds incorporating a triazole ring exhibit a broad spectrum of biological activities. tandfonline.comtandfonline.com These include, but are not limited to, antifungal, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antiviral, and antineoplastic properties. researchgate.net Consequently, the synthesis and modification of triazole derivatives remain a focal point for researchers aiming to develop new therapeutic agents. mdpi.com

Overview of Benzylsulfanyl-Substituted Triazoles: Context and Importance

The attachment of a benzylsulfanyl group (a benzyl (B1604629) group linked via a sulfur atom) to a triazole core gives rise to a class of compounds known as benzylsulfanyl-substituted triazoles. The introduction of the sulfur-linked benzyl moiety can significantly influence the molecule's physicochemical properties and its interaction with biological targets. who.int

Research into benzylsulfanyl-substituted 1,2,4-triazoles has highlighted their potential in various therapeutic areas. A notable area of investigation is their antimycobacterial activity. japer.inresearchgate.net Studies involving the synthesis of series of 3-benzylsulfanyl-1,2,4-triazole derivatives have been conducted to evaluate their efficacy against strains like Mycobacterium tuberculosis. researchgate.net Beyond this, the benzylsulfanyl-triazole scaffold is utilized as an intermediate in the synthesis of more complex molecules, including those with potential anti-inflammatory and antimicrobial activities. who.int The oxidation of the sulfur atom in the benzylsulfanyl group to a sulfonyl group (benzylsulfonyl) is another common modification, creating derivatives with different electronic and steric properties and, consequently, different biological profiles. ijsr.net

Research Landscape and Objectives Pertaining to 4-Benzylsulfanyl-2H-triazole

While the broader class of benzylsulfanyl-substituted triazoles is a subject of active research, specific studies focusing exclusively on the this compound isomer are less common in published literature. Much of the research investigates isomers such as 3-benzylsulfanyl-1,2,4-triazole or derivatives with additional substitutions on the triazole or benzyl rings. japer.inresearchgate.net

The primary objectives in the study of benzylsulfanyl-triazoles typically revolve around the following:

Synthesis and Characterization: A key objective is the development of efficient synthetic routes. A common method involves the alkylation of a corresponding triazole-3-thiol with a substituted benzyl halide. japer.inresearchgate.net The resulting compounds are then characterized using modern analytical techniques like NMR and mass spectrometry. tandfonline.comdergipark.org.tr

Biological Screening: A major goal is to screen these compounds for a range of biological activities. The research on 3-benzylsulfanyl derivatives, for instance, was driven by the need to find new antimycobacterial agents. researchgate.net These screening programs aim to identify lead compounds for further development.

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of related compounds with varied substitutions, researchers aim to understand how specific structural features influence biological activity. For example, studies on 3-benzylsulfanyl derivatives explored how different substituents on the benzyl moiety affected the antimycobacterial potency. researchgate.net

The research landscape suggests that this compound would likely be synthesized as part of a larger library of compounds to explore the SAR of N-substituted versus S-substituted triazoles and to investigate how the position of the benzylsulfanyl group on the triazole ring impacts its biological profile.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉N₃S |

| Molecular Weight | 191.25 g/mol |

| Isomeric Class | 2H-Triazole |

| Key Functional Groups | Benzyl, Sulfanyl, Triazole |

Table 2: Summary of Research Findings for Benzylsulfanyl-Triazole Derivatives

| Derivative Class | Research Focus | Reported Biological Activities | Reference |

| 3-Benzylsulfanyl-1,2,4-triazoles | Synthesis and evaluation of a series with substituted benzyl moieties. | Moderate in vitro antimycobacterial activity against M. tuberculosis and other mycobacterial strains. | researchgate.net |

| 4-Methyl-3-benzylsulfanyl-1,2,4-triazoles | Synthesis and evaluation as part of a broader antimycobacterial study. | Moderate antimycobacterial activity. | researchgate.net |

| 3-Benzylsulfanyl-5-(phenoxymethyl)-1,2,4-triazoles | Multi-step synthesis to create more complex derivatives for pharmacological study. | Precursors to benzylsulfonyl derivatives which showed antibacterial and antifungal activity. | who.int |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3S |

|---|---|

Molecular Weight |

191.26 g/mol |

IUPAC Name |

4-benzylsulfanyl-2H-triazole |

InChI |

InChI=1S/C9H9N3S/c1-2-4-8(5-3-1)7-13-9-6-10-12-11-9/h1-6H,7H2,(H,10,11,12) |

InChI Key |

AACACTZERFCGJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NNN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzylsulfanyl 2h Triazole and Its Analogs

Strategies for the Construction of the 1,2,4-Triazole (B32235) Ring System

The formation of the 1,2,4-triazole ring is a fundamental step in the synthesis of a wide array of functionalized heterocyclic compounds. Various synthetic strategies have been developed to achieve this, ranging from classical cyclization reactions to modern metal-catalyzed approaches.

Cyclization Reactions for Triazole Core Formation

Cyclization reactions are a cornerstone in the synthesis of the 1,2,4-triazole core. These methods typically involve the condensation of precursors containing the necessary nitrogen and carbon atoms, followed by an intramolecular cyclization to form the heterocyclic ring.

One common approach involves the reaction of hydrazides with various carbon sources. For instance, the Pellizzari reaction utilizes the condensation of an amide and an acyl hydrazide to form the 1,2,4-triazole ring. scispace.com Modifications of this method, such as the use of amidrazones and aldehydes, have also been employed. organic-chemistry.org An environmentally benign synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been achieved through the ceric ammonium (B1175870) nitrate-catalyzed oxidative cyclization of amidrazones and aldehydes in polyethylene (B3416737) glycol. organic-chemistry.org

Another versatile method is the reaction of thiosemicarbazide (B42300) derivatives. For example, 1,2,4-triazole derivatives can be synthesized from the reaction of an ester compound with thiosemicarbazide, followed by cyclization using sodium hydroxide (B78521). rdd.edu.iq Additionally, the reaction of hydrazide derivatives with carbon disulfide and hydrazine (B178648) hydrate (B1144303) can lead to the formation of the triazole ring, which can be further functionalized. scispace.com

The following table summarizes various cyclization strategies for the formation of the 1,2,4-triazole ring:

| Starting Materials | Reagents and Conditions | Product Type |

| Amides and Acyl Hydrazides | Heat | 3,4,5-Trisubstituted 1,2,4-triazoles |

| Amidrazones and Aldehydes | Ceric Ammonium Nitrate, Polyethylene Glycol | 3,4,5-Trisubstituted 1,2,4-triazoles |

| Esters and Thiosemicarbazide | Sodium Hydroxide | Substituted 1,2,4-triazoles |

| Hydrazides, Carbon Disulfide, Hydrazine Hydrate | Heat, then H2SO4/Ethanol (B145695) with Aldehydes | Substituted 4H-1,2,4-triazoles |

These methods offer a range of options for accessing diverse 1,2,4-triazole scaffolds, which can then be further modified to introduce the desired benzylsulfanyl group.

Metal-Catalyzed Azide-Alkyne Cycloaddition (MAAC) Approaches

While the Huisgen 1,3-dipolar cycloaddition between azides and alkynes traditionally yields 1,2,3-triazoles, metal-catalyzed versions of this reaction have become powerful tools in heterocyclic synthesis. wikipedia.org These reactions offer high regioselectivity and yields under mild conditions.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a "click chemistry" reaction, known for its high efficiency and regioselectivity. jetir.org This reaction exclusively produces 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov The use of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, dramatically accelerates the reaction rate compared to the uncatalyzed thermal process. wikipedia.orgnih.gov The CuAAC is highly tolerant of a wide range of functional groups and can be performed in various solvents, including water. jetir.org

The general reaction scheme for CuAAC is as follows:

While CuAAC is a powerful method for the synthesis of 1,2,3-triazoles, its direct application to the synthesis of 1,2,4-triazoles is not straightforward. However, the principles of metal-catalyzed cycloadditions have inspired the development of related methodologies for other triazole isomers.

In contrast to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary regioselectivity, affording 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govacs.org This method is particularly valuable as it allows for the synthesis of the alternative regioisomer that is not accessible through the copper-catalyzed route. acs.org Ruthenium catalysts, such as [Cp*RuCl], are effective for this transformation. organic-chemistry.orgnih.gov A significant advantage of RuAAC is its ability to utilize both terminal and internal alkynes, expanding the scope of the reaction to produce fully substituted 1,2,3-triazoles. organic-chemistry.orgacs.org

The following table compares the key features of CuAAC and RuAAC:

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |

| Product | 1,4-disubstituted 1,2,3-triazoles | 1,5-disubstituted 1,2,3-triazoles |

| Alkyne Substrates | Terminal alkynes | Terminal and internal alkynes |

| Catalyst | Copper(I) | Ruthenium(II) complexes (e.g., [Cp*RuCl]) |

| Selectivity | High regioselectivity for the 1,4-isomer | High regioselectivity for the 1,5-isomer |

Regioselective Introduction of the Benzylsulfanyl Moiety

Once the 1,2,4-triazole ring is formed, the next critical step is the regioselective introduction of the benzylsulfanyl group. This is typically achieved through the S-alkylation of a triazole-thione precursor.

Directed S-Alkylation/Benzylation Strategies

The alkylation of 1,2,4-triazole-3-thiones is a common method for introducing sulfur-linked substituents. nih.govresearchgate.net The reaction of a 1,2,4-triazole-3-thiol with an appropriate alkylating agent, such as benzyl (B1604629) chloride or benzyl bromide, in the presence of a base, leads to the formation of the S-alkylated product. rdd.edu.iq

The regioselectivity of alkylation on the triazole ring can be complex, as there are multiple nucleophilic nitrogen atoms in addition to the sulfur atom. nih.govresearchgate.net However, S-alkylation is often favored under specific reaction conditions. For example, the reaction of 4-(2-hydroxy naphthyl)diazenyl]-4H-1,2,4-triazole-3-thiol with benzyl chloride in a mixture of ethanol and 10% NaOH leads to the formation of the corresponding 3-benzylsulfanyl-1,2,4-triazole. rdd.edu.iq

Studies on the alkylation of S-substituted 1,2,4-triazoles have shown that subsequent alkylation on the nitrogen atoms can occur, leading to a mixture of isomers. nih.govnih.gov The distribution of N(1) and N(2) alkylated products can be influenced by steric effects and the nature of the alkylating agent. nih.govresearchgate.net In some cases, N(2) alkylated isomers are preferentially formed. researchgate.net

The following table provides examples of S-alkylation/benzylation strategies for 1,2,4-triazoles:

| Triazole Precursor | Alkylating Agent | Base/Solvent | Product |

| 4-(2-hydroxy naphthyl)diazenyl]-4H-1,2,4-triazole-3-thiol | Benzyl chloride | NaOH/Ethanol | 3-Benzylsulfanyl-4-(2-hydroxy naphthyl)diazenyl]-4H-1,2,4-triazole |

| 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane (B42720) | K₂CO₃/Acetone | Mixture of N(1)-CH₂-N(1), N(1)-CH₂-N(2), and N(2)-CH₂-N(2) linked bis(triazolyl)methanes |

Careful control of reaction conditions is crucial to achieve the desired regioselectivity for the synthesis of 4-benzylsulfanyl-2H-triazole, where the benzyl group is attached to the sulfur atom and the hydrogen is at the N2 position of the triazole ring.

Influence of Reaction Conditions on Selectivity

The synthesis of 1,2,3-triazole derivatives, particularly through the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, often yields a mixture of regioisomers, namely the 1,4-disubstituted and 1,5-disubstituted products. nih.gov However, reaction conditions can be manipulated to control this selectivity, favoring the formation of a specific isomer.

Catalysis: The choice of catalyst is a primary determinant of regioselectivity. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," almost exclusively yields the 1,4-disubstituted-1,2,3-triazole isomer. nih.gov In contrast, conducting the reaction under thermal conditions without a catalyst typically results in a mixture of both 1,4- and 1,5-isomers. nih.gov Organocatalysis has also emerged as a powerful tool. Tertiary amines, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been established as effective catalysts for promoting regioselective [3+2] cycloadditions to form highly substituted 1,2,3-triazoles. nih.govfrontiersin.org Furthermore, specific base-solvent systems can exert significant control; for instance, using cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) has been shown to be a unique and effective system for the highly regioselective formation of functionalized 1,2,3-triazoles under mild conditions. acs.org

Solvents: The solvent system plays a critical role in reaction efficiency and selectivity. For DBU-catalyzed cycloadditions, polar aprotic solvents like DMSO and chloroform (B151607) have been identified as optimal. nih.govfrontiersin.org The increased solubility of carbonate bases in solvents like DMSO can significantly enhance the efficacy of heterogeneous reactions, leading to higher conversion rates compared to other solvents like DMF. acs.org The use of "green" solvents is also being explored; ionic liquids, for example, can improve both the reaction rate and the regioselectivity of cycloaddition reactions. nih.gov In some copper-catalyzed systems, the choice of solvent, such as diethyl ether (Et2O), can influence the yield of the desired product versus side products. acs.org

Temperature: Temperature can be a decisive factor in directing the reaction toward different products. In one copper bromide-catalyzed synthesis from azides and alkynes, lower temperatures (0°C) favored the formation of bis(1,2,3-triazole), while higher temperatures (60°C) preferentially yielded 5-alkynyl-1,2,3-triazole. frontiersin.org This effect is likely due to the temperature influencing the reactivity of the intermediate triazolyl-copper complex. frontiersin.org

| Condition | Factor | Effect on Selectivity/Yield | Reference |

|---|---|---|---|

| Catalyst | Cu(I) | High regioselectivity for 1,4-disubstituted isomer. | nih.gov |

| Catalyst | DBU (Organocatalyst) | Promotes regioselective formation of highly substituted triazoles. | nih.govfrontiersin.org |

| Catalyst | None (Thermal) | Produces a mixture of 1,4- and 1,5-disubstituted isomers. | nih.gov |

| Base/Solvent System | Cs₂CO₃ in DMSO | Highly regioselective and efficient under mild conditions. | acs.org |

| Solvent | DMSO / Chloroform | Identified as optimal for DBU-catalyzed reactions. | nih.gov |

| Temperature | 0°C vs. 60°C (CuBr catalyzed) | Directs reaction to form bis(1,2,3-triazole) at 0°C or 5-alkynyl-1,2,3-triazole at 60°C. | frontiersin.org |

Derivatization and Structural Diversification of the this compound Scaffold

The core triazole structure serves as a versatile scaffold that can be chemically modified to generate a diverse library of compounds. This is achieved through the introduction of various functional groups and the construction of more complex molecular architectures.

Incorporation of Varied Substituents

The functionalization of the triazole ring system can be achieved through multi-step synthetic protocols, often starting with a key intermediate such as 4-amino-1,2,4-triazole. chemmethod.comchemmethod.com A common strategy involves the condensation of the amino group with aldehydes or ketones, such as 4-aminoacetophenone, in the presence of an acid catalyst to form Schiff bases (imines). chemmethod.comchemmethod.com

These Schiff bases serve as versatile intermediates for further derivatization. For instance, the addition of acetyl chloride to the azomethine (C=N) group of the Schiff base can yield N-acyl derivatives. chemmethod.comchemmethod.com Alternatively, these N-acyl intermediates can be reacted with thiourea (B124793) in an alkaline solution to produce N-thiourea derivatives. chemmethod.com This step-wise approach allows for the systematic incorporation of different substituents, enabling the exploration of structure-activity relationships.

| Starting Material | Reagent(s) | Type of Derivative Formed | Reference |

|---|---|---|---|

| 4-Amino-1,2,4-triazole derivative | Aldehyde or Ketone (e.g., 4-aminoacetophenone) | Schiff Base (Imine) | chemmethod.comchemmethod.com |

| Schiff Base derivative | Acetyl Chloride | N-acyl derivative | chemmethod.comchemmethod.com |

| N-acyl derivative | Thiourea | N-thiourea derivative | chemmethod.com |

Synthesis of Hybrid Triazole Systems

Molecular hybridization, which involves covalently linking two or more distinct pharmacophoric units, is a widely used strategy in drug design. The triazole scaffold is frequently combined with other heterocyclic systems to create novel hybrid molecules.

Triazole-Thiazole Hybrids: A series of triazole-thiazole hybrids have been synthesized by reacting triazolyl-3-oxo-N-phenylpropanethioamides with various α-chloro-esters or α-chloro-ketones. citedrive.com The application of ultrasonic irradiation has been shown to be an effective methodology for promoting these reactions. citedrive.com This approach combines the 1,2,3-triazole and thiazole (B1198619) ring systems, both of which are significant pharmacophores.

Triazole-Pyrimidine Hybrids: The conjugation of triazole and pyrimidine (B1678525) moieties has also been explored. nih.govacs.orgnih.gov One effective method involves the Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). In this approach, a molecule containing an azide (B81097) group (such as a modified steroid or bile acid) is reacted with a molecule containing an alkyne group (such as a dipropargyl-substituted 2-thiouracil) to form the 1,2,3-triazole ring that links the two parent structures. acs.org

Other hybrid systems that have been synthesized include combinations of triazole with benzimidazole (B57391) and quinazoline (B50416) scaffolds. mdpi.comacs.org

| Hybrid System | Key Reactants | Synthetic Approach | Reference |

|---|---|---|---|

| Triazole-Thiazole | Triazolyl-thioamide and α-chloro-ketone/ester | Cyclocondensation, often assisted by ultrasonic irradiation. | citedrive.com |

| Triazole-Pyrimidine | Azide-functionalized scaffold and Alkyne-functionalized pyrimidine | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). | acs.org |

| Triazole-Benzimidazole | Benzimidazole-phenyl-triazole-thiol and substituted ethanone | Multi-step condensation and cyclization. | mdpi.com |

| Triazole-Quinazoline | Quinazoline core with triazole substituent | Multi-step synthesis targeting specific biological receptors. | acs.org |

Formation of Bis-Triazole Derivatives

Bis-triazole derivatives are molecules that contain two triazole rings, often connected by a linker. Several synthetic strategies have been developed for their construction.

One common method involves the reaction of two equivalents of a 4-amino-3-aryl-5-phenyl-4H-1,2,4-triazole with one equivalent of a bis-aldehyde in a suitable solvent like glacial acetic acid. nih.govnih.gov This reaction forms a bis-Schiff base, where two triazole units are linked via imine bonds. These bis-Schiff bases can then be subsequently reduced, for example with sodium borohydride (B1222165) (NaBH₄), to yield the corresponding more flexible bis-aminoalkane derivatives. nih.govnih.gov

Another approach involves the nucleophilic substitution reaction between 1,2,3-triazole and a dihaloalkane, such as dibromomethane or 1,2-dibromoethane. mdpi.com These reactions, often carried out in a superbasic medium like potassium hydroxide in DMSO, can lead to a mixture of isomeric products due to the different nitrogen atoms in the triazole ring acting as nucleophiles. mdpi.com This method allows for the creation of bis(1,2,3-triazolyl)alkanes where the rings are connected by a simple alkyl chain. mdpi.com

| Bis-Triazole Type | Key Reactants | Synthetic Method | Key Intermediate | Reference |

|---|---|---|---|---|

| Bis(4H-1,2,4-triazole) | 4-Amino-1,2,4-triazole and Bis-aldehyde | Condensation followed by reduction. | Bis-Schiff Base | nih.govnih.gov |

| Bis(1,2,3-triazolyl)alkane | 1,2,3-Triazole and Dihaloalkane | Nucleophilic substitution. | N/A (Direct formation) | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 4 Benzylsulfanyl 2h Triazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of 1D (¹H, ¹³C) and 2D spectra, a complete picture of the molecular skeleton, including proton environments, carbon framework, and inter-atomic connectivity, can be assembled.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In 4-benzylsulfanyl-2H-triazole derivatives, the ¹H NMR spectrum is characterized by distinct signals corresponding to the protons of the triazole ring, the benzyl (B1604629) group, and any additional substituents.

A key diagnostic signal is a singlet observed for the methylene (B1212753) protons (S-CH₂) of the benzyl group, which typically appears in the range of δ 4.30-5.67 ppm. nih.govrsc.org For instance, in 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine, these methylene protons are observed at 4.45 ppm. mdpi.com The protons of the phenyl ring of the benzyl group usually appear as a multiplet in the aromatic region (δ 7.20-7.60 ppm), unless specific substitution patterns lead to simpler splitting. mdpi.comrsc.org The proton on the triazole ring (C5-H) typically resonates as a singlet further downfield, often above δ 8.0 ppm. For example, the triazole proton in 1-benzyl-4-phenyl-1H-1,2,3-triazole is found at δ 7.71 ppm. rsc.org The exact chemical shifts and coupling patterns are influenced by the electronic effects of substituents on both the triazole and phenyl rings.

Table 1: Selected ¹H NMR Spectral Data for Benzylsulfanyl-Triazole Derivatives

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. The benzylation site on the triazole core can be definitively confirmed using ¹³C NMR. Benzylation at the sulfur atom results in a characteristic resonance for the methylene carbon (S-CH₂) in the range of δ 34-55 ppm. nih.govmdpi.comrsc.org For example, the S-benzylation in 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine was confirmed by the methylene carbon signal at 35.09 ppm. mdpi.com This value is distinct from what would be expected for N-benzylation.

The carbon atoms of the triazole ring typically appear between δ 145 and 165 ppm. nih.gov The carbons of the benzyl group's phenyl ring resonate in the aromatic region (δ 125-140 ppm), with the ipso-carbon (the carbon attached to the methylene group) appearing around δ 136-137 ppm. mdpi.com Substituent effects can cause significant shifts in the resonances of the aromatic carbons, providing further structural information.

Table 2: Selected ¹³C NMR Spectral Data for Benzylsulfanyl-Triazole Derivatives

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. nih.gov

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks. For instance, it can confirm the coupling between adjacent protons on the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) reveals direct one-bond correlations between protons and the carbons they are attached to. This technique is used to unequivocally assign a proton signal to its corresponding carbon signal, such as linking the methylene proton signal at 4.45 ppm to the methylene carbon signal at 35.09 ppm in 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, an HMBC experiment could show a correlation from the methylene protons to the ipso-carbon of the phenyl ring and to a carbon atom in the triazole ring, confirming the S-CH₂-Ph linkage and its attachment point to the heterocycle.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. ijbr.com.pk The FT-IR spectra of benzylsulfanyl-triazole derivatives display characteristic absorption bands that confirm the presence of the key structural units. researchgate.net

The N-H stretching vibration in triazole rings is typically observed in the range of 3200-3400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene bridge is found just below 3000 cm⁻¹. researchgate.net The C=N and N=N stretching vibrations within the triazole ring are characteristic and appear in the 1450-1650 cm⁻¹ region. rdd.edu.iq The presence of the C-S bond can be identified by its stretching vibration, which is typically weaker and found at lower wavenumbers, often around 700-800 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for Benzylsulfanyl-Triazole Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the exact molecular weight of a compound, which allows for the calculation of its elemental formula with high accuracy. ijbr.com.pkijbr.com.pk This technique is essential for confirming the identity of a newly synthesized compound. mdpi.com For example, the EI-mass spectrum of 2-(3-bromopropyl)-3-(benzylsulfanyl)-5-(1H-indol-2-yl)-2H-1,2,4-triazole showed a molecular ion peak at m/z 427 (M+H)⁺ and 429 (M+H+2)⁺, confirming the presence of a bromine atom. nih.gov

In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under electron impact (EI) or other ionization methods, the molecule breaks apart into characteristic fragment ions. A common fragmentation pathway for benzylsulfanyl derivatives involves the cleavage of the benzylic C-S bond, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum and is a strong indicator of the benzyl group's presence. rsc.org

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, providing precise bond lengths, bond angles, and torsional angles. nih.gov This technique is the gold standard for structural confirmation when suitable single crystals can be grown.

For 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine, X-ray analysis revealed a monoclinic crystal system with space group C2/c. mdpi.com The structure confirmed that the molecule consists of three main planar moieties: the indole (B1671886), triazole, and phenyl rings. The analysis also showed that the indole and triazole rings are nearly coplanar, with a small dihedral angle between them. mdpi.com In another example, the structure of 3-benzylsulfanyl-5-(4-phenyl-1H-1,2,3-triazol-1-ylmethyl)-4H-1,2,4-triazole was found to be orthorhombic, and the analysis detailed the dihedral angles between the various rings, confirming the molecule's non-planar conformation. nih.gov Such data are invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.com

Table 4: List of Mentioned Chemical Compounds

Theoretical and Computational Investigations of 4 Benzylsulfanyl 2h Triazole Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of heterocyclic compounds like 4-benzylsulfanyl-2H-triazole. researchgate.net This method offers a balance between computational cost and accuracy, making it suitable for a wide range of molecular systems.

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional conformation of the molecule, corresponding to the minimum energy structure on the potential energy surface. nih.gov For triazole derivatives, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p) or 6-31G(d,p), are employed to achieve this. researchgate.netnih.govresearchgate.net The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true minimum. nih.gov

| Parameter | Description | Typical Computational Method |

| Geometry Optimization | Calculation of the lowest energy molecular structure. | DFT (e.g., B3LYP/6-311G(d,p)) |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT |

| Bond Angles | The angle formed between three atoms across at least two bonds. | DFT |

| Electronic Structure | The arrangement and energy of electrons in the molecule. | DFT |

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for structural validation. bohrium.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com Theoretical predictions often show good correlation with experimental spectra, aiding in the correct assignment of signals, especially for complex molecules. mdpi.com

UV-Vis Absorption Bands: Time-dependent DFT (TD-DFT) is utilized to predict the electronic absorption spectra of molecules. nih.gov This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.govresearchgate.net For triazole derivatives, these transitions are often of the π → π* type. researchgate.net The choice of solvent can influence the absorption maxima, an effect that can also be modeled computationally. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior. researchgate.netresearchgate.net

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). researchgate.net

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electrophilicity (ω) | μ² / (2η) | Propensity to accept electrons |

Studies on various triazole derivatives show that the charge density for the HOMO is often located on specific fragments of the molecule, while the LUMO charge density may be distributed differently, indicating pathways for charge transfer. nih.gov

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods provide deeper insights into the electronic interactions within the molecule.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair bonding units (Lewis structures). nih.gov This method is effective for analyzing intramolecular interactions, such as hyperconjugation, which involves charge delocalization from filled (donor) orbitals to empty (acceptor) orbitals. nih.gov These interactions stabilize the molecule, and their stabilization energy (E(2)) can be calculated. NBO analysis can confirm the presence and strength of interactions like hydrogen bonds within the molecular structure. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and predicting reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to represent the electrostatic potential:

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen or oxygen. researchgate.net

Blue: Regions of positive potential, electron-deficient, indicating sites for nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential.

For triazole derivatives, MEP maps typically show negative potential (red) around the nitrogen atoms of the triazole ring, identifying them as likely sites for interaction with electrophiles. researchgate.netresearchgate.net This visualization helps in understanding non-covalent interactions and the binding orientation of the molecule with biological receptors. nih.gov

Tautomerism Studies and Energetic Stability Analysis of Triazole Systems

The 1,2,4-triazole (B32235) ring system is characterized by the phenomenon of prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms of the ring, leading to the existence of three possible tautomers: 1H, 2H, and 4H. ijsr.net The relative stability of these tautomers is a critical factor influencing the compound's chemical reactivity, physical properties, and biological activity. researchgate.net

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have been extensively used to predict the energetic landscape of these tautomeric forms. scribd.com General findings from studies on substituted 1,2,4-triazoles indicate that the 1H- and 2H-tautomers are generally more stable than the 4H-tautomer. researchgate.netscribd.com The preference between the 1H and 2H forms is largely dictated by the electronic nature of the substituents on the triazole ring. researchgate.net

In related triazole systems, the relative energies of different tautomers have been computationally determined. For instance, in some researchgate.netmdpi.comnih.govtriazolo[3,2-c] researchgate.netmdpi.comnih.govtriazole systems, the energy difference between the 2H and an elusive 3H tautomer can be as small as 1.4 kcal/mol, highlighting the subtle energetic balance that can exist between different tautomeric forms. nih.gov

Table 1: General Relative Stability of 1,2,4-Triazole Tautomers

| Tautomer | General Relative Stability | Factors Influencing Stability |

| 1H-1,2,4-triazole | Generally more stable than 4H | Electronic effects of substituents, solvent effects |

| 2H-1,2,4-triazole | Often close in energy to 1H, more stable in some cases | Electronic effects of substituents, solvent effects |

| 4H-1,2,4-triazole | Generally the least stable tautomer | Disrupted aromaticity compared to 1H and 2H forms |

Note: This table represents generalized findings for substituted 1,2,4-triazoles and is not specific to this compound.

Computational Analysis of Intermolecular Forces and Crystal Packing

The three-dimensional arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular forces. Computational methods, particularly Hirshfeld surface analysis, have emerged as powerful tools for visualizing and quantifying these interactions. mdpi.comnih.govmdpi.com This analysis allows for the decomposition of the crystal packing into contributions from different types of intermolecular contacts.

For sulfur-containing triazole derivatives, such as the closely related benzylsulfanyl-triazolyl-indole scaffold, Hirshfeld analysis has revealed the significant role of specific intermolecular contacts in dictating the crystal architecture. mdpi.com These studies indicate that hydrogen bonds, particularly N-H···N and C-H···N interactions, are often prominent. nih.gov Furthermore, the presence of the sulfur atom introduces the possibility of S···H and other weak interactions, which can significantly influence the molecular packing. mdpi.comrsc.org

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Benzylsulfanyl-Triazole Derivative

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | ~50% |

| C···H / H···C | ~20% |

| N···H / H···N | ~15% |

| S···H / H···S | ~5% |

| Other (C···C, N···C, etc.) | ~10% |

Note: The data in this table is based on findings for a closely related benzylsulfanyl-triazolyl-indole scaffold and serves as an illustrative example of the expected intermolecular interactions for this compound. mdpi.com

The computational analysis of these non-covalent interactions is crucial for understanding the solid-state properties of this compound derivatives and for the design of new crystalline materials with desired physical and chemical characteristics.

Structure Activity Relationship Sar Studies and Molecular Interactions of 4 Benzylsulfanyl 2h Triazole Analogs

Computational Approaches in SAR Derivation

Computational methods are indispensable tools for predicting the biological activity of novel compounds and for elucidating the molecular basis of their action, thereby guiding the synthesis of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 1,2,4-triazole (B32235) derivatives, QSAR models have been developed to predict their efficacy as anticancer and antioxidant agents. nih.govphyschemres.orgresearchgate.netresearchgate.net

In a study on 1,2,4-triazole analogs with anticancer activity against human pancreatic cancer cells (Panc-1), 2D-QSAR models were developed using multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN). physchemres.orgresearchgate.net These models, which demonstrated good predictive ability, help in identifying key molecular descriptors that influence cytotoxic activity. physchemres.orgresearchgate.net For a series of antioxidant 1,2,4-triazole analogs, 2D-QSAR analysis revealed important structural features responsible for their radical scavenging activity. researchgate.net

Furthermore, a QSAR study on benzylsulfanyl imidazole (B134444) derivatives, which share the benzylsulfanyl moiety with the target compound, identified that substituents on the benzyl (B1604629) ring significantly influence their ability to inhibit cytokine release. nih.gov Specifically, substituents at the 4, 5, and 6-positions of the phenyl ring were found to enhance inhibitory action. nih.gov This suggests that modifications to the benzyl portion of 4-benzylsulfanyl-2H-triazole could be a key strategy for modulating its biological activity. The presence of electron-donating or withdrawing groups on the phenyl ring can alter the electronic environment of the entire molecule, impacting its binding affinity to target proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding ligand-receptor interactions at a molecular level. Docking studies on various 1,2,4-triazole derivatives have provided insights into their binding modes with several key enzymes. ijper.org

For instance, docking studies of novel 1,2,4-triazole derivatives with the enzyme Cyclooxygenase-2 (COX-2) revealed that the triazole scaffold plays a critical role in binding. nih.govresearchgate.net The nitrogen atoms of the triazole ring often act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site of the enzyme. pensoft.net The lipophilic side chains attached to the triazole core typically occupy hydrophobic pockets within the receptor, enhancing the binding affinity. In the case of this compound, the benzylsulfanyl group is expected to occupy such a hydrophobic pocket, with the benzyl ring potentially forming π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the active site.

Similarly, docking studies of bis-1,2,4-triazoles against thymidine (B127349) phosphorylase, an enzyme implicated in cancer, showed that the compounds fit well into the active site, with the triazole moieties forming key interactions. nih.gov The stability of these synthesized ligands in the protein's active pocket was demonstrated by favorable total energy values. ijper.org

In Vitro Investigation of Molecular Mechanisms

In vitro studies using isolated enzymes and cells are essential for validating the predictions from computational models and for determining the specific molecular mechanisms of action.

The 1,2,4-triazole nucleus is a common feature in many compounds designed as enzyme inhibitors. researchgate.netisp.edu.pk A significant area of investigation has been their role as selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. grafiati.com

A novel series of 1-[4-(aminosulfonyl)phenyl]-1H-1,2,4-triazole derivatives demonstrated remarkable and selective COX-2 inhibition. nih.govresearchgate.net The selectivity for COX-2 over the COX-1 isoform is a critical attribute for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects. The IC50 values for these compounds against COX-2 were in the low micromolar range, with some exhibiting selectivity indices (COX-1 IC50/COX-2 IC50) as high as 2127. nih.gov The data from selected analogs are presented below.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Analog 1 | 15.2 | 0.08 | 190 |

| Analog 2 | >100 | 0.07 | >1428 |

| Analog 3 | >100 | 0.05 | >2000 |

| Celecoxib (Reference) | 15.0 | 0.04 | 375 |

Data adapted from studies on 1-[4-(aminosulfonyl)phenyl]-1H-1,2,4-triazole derivatives, which are structural analogs. nih.gov

The potent inhibitory activity of these analogs suggests that the this compound scaffold could also exhibit significant COX-2 inhibition, with the benzylsulfanyl group contributing to binding within the hydrophobic channel of the enzyme's active site.

Beyond COX-2, 1,2,4-triazole derivatives have been shown to inhibit a wide range of other enzymes and interact with various molecular targets. nih.gov These include:

Carbonic Anhydrases: Benzenesulfonamides containing a dual triazole moiety have been identified as selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are associated with tumors. nih.gov

Thymidine Phosphorylase (TP): Bis-1,2,4-triazole derivatives have shown inhibitory activity against TP, an enzyme involved in tumor growth, highlighting their potential as anti-tumor agents. nih.gov

Cholinesterases and α-glucosidase: Certain triazole derivatives have demonstrated inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, suggesting applications in neurodegenerative diseases and diabetes. researchgate.netisp.edu.pknih.gov

Lanosterol 14α-demethylase (CYP51A1): The triazole moiety is the cornerstone of azole antifungal agents, which act by inhibiting this key enzyme in the fungal cell membrane biosynthesis pathway. mdpi.com

The ability of the 1,2,4-triazole scaffold to interact with such a diverse range of protein targets underscores its versatility as a pharmacophore. pensoft.netchemmethod.com

Elucidation of Structure-Mechanism Relationships

The collective findings from computational and in vitro studies on 1,2,4-triazole analogs allow for the elucidation of key structure-mechanism relationships that are likely relevant to this compound.

A crucial aspect of the SAR for many 1,2,4-triazole derivatives is the nature of the substituent at the 4-position of the triazole ring. nih.gov The size, lipophilicity, and electronic properties of this substituent can dramatically influence both potency and selectivity. In this compound, the benzylsulfanyl group provides a flexible, lipophilic linker to a bulky aromatic ring. This combination is advantageous for several reasons:

Hydrophobic Interactions: The benzyl group can effectively occupy hydrophobic pockets in enzyme active sites, a common feature contributing to high binding affinity.

Flexibility: The thioether linkage allows for rotational freedom, enabling the benzyl group to adopt an optimal conformation for binding.

Hydrogen Bonding: The nitrogen atoms of the 2H-triazole core are available to act as hydrogen bond acceptors, a critical interaction for anchoring the molecule to the target protein. pensoft.net

SAR studies on indole-triazole hybrids have shown that substitutions on the phenyl ring can significantly impact biological activity. researchgate.net For example, the presence of di-chloro substituents on the phenyl ring of an analog resulted in excellent anticancer efficacy. nih.govresearchgate.net This indicates that the electronic and steric properties of the benzyl ring in this compound are prime targets for modification to fine-tune its biological activity profile.

Coordination Chemistry and Supramolecular Assembly of 4 Benzylsulfanyl 2h Triazole Ligands

Ligand Properties and Potential Coordination Modes with Metal Ions

The 4-benzylsulfanyl-2H-triazole ligand possesses several key features that dictate its interaction with metal ions. The triazole ring itself is rich in electrons and contains multiple nitrogen atoms that can act as Lewis bases, readily coordinating to metal centers. jlu.edu.cn The specific nitrogen atoms involved in coordination can vary, leading to different binding modes.

Furthermore, the benzylsulfanyl moiety introduces a soft sulfur donor atom, which can also participate in coordination, often showing affinity for softer metal ions. This combination of hard nitrogen and soft sulfur donors makes this compound a potentially versatile ligand.

Potential coordination modes for triazole-based ligands include:

Monodentate Coordination: The ligand binds to a single metal center through one of the nitrogen atoms of the triazole ring.

Bidentate Coordination: The ligand chelates a metal ion, typically through a nitrogen atom and the exocyclic sulfur atom, forming a stable ring structure. nih.gov In studies of analogous 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol complexes, the ligand was found to act as a bidentate donor, coordinating through both sulfur and an amine group. nih.gov

Bridging Coordination: The triazole ligand can link two or more metal centers, using different nitrogen atoms to bind to separate ions. This mode is crucial for the formation of polynuclear complexes and coordination polymers. eurjchem.com

The presence of the bulky benzyl (B1604629) group can also introduce steric effects that influence the geometry of the resulting metal complexes and may participate in weaker π-stacking interactions within the crystal lattice.

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with triazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The choice of solvent and reaction conditions, such as temperature and molar ratio of ligand to metal, can influence the final product's structure and nuclearity. nih.govekb.eg For instance, the synthesis of various transition metal complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol was successfully carried out in an alcoholic medium by refluxing the ligand with the corresponding metal salts in a 2:1 ligand-to-metal molar ratio. nih.gov

In a related synthesis of 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, the benzylsulfanyl group was introduced by reacting 5-amino-1H-1,2,4-triazole-3-thiol with benzyl chloride in an ethanol (B145695) solution containing sodium hydroxide (B78521). nih.gov Similarly, another benzylsulfanyl-triazole derivative was synthesized by coupling 4-amino-5-(1H-indol-2-yl)-1,2,4-triazol-3(2H)-thione with benzyl bromide in ethanol under basic conditions using potassium carbonate. mdpi.com

A combination of spectroscopic and analytical techniques is essential to elucidate the structure and properties of newly synthesized metal complexes. nih.govekb.eg

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the stretching frequency of the C=N group in the triazole ring upon complexation indicates the involvement of the adjacent nitrogen atom in bonding to the metal ion. ijsr.netmdpi.com The disappearance or shift of the S-H band (for thiol tautomers) or a shift in the C=S band (for thione tautomers) can confirm the participation of the sulfur atom in coordination. ijsr.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the ligand's structure and probing the effects of coordination. nih.govmdpi.com In the synthesis of a related benzylsulfanyl-triazole-indole scaffold, the attachment of the benzyl group to the sulfur atom rather than a nitrogen atom was confirmed by the ¹³C NMR signal for the methylene (B1212753) carbon at 35.09 ppm. mdpi.com Changes in the chemical shifts of protons and carbons near the coordination sites upon complexation provide evidence of metal-ligand bond formation. nih.gov

Mass Spectrometry: This technique is used to determine the molecular weight of the complexes and can provide information about their fragmentation patterns, helping to confirm their composition. ripublication.com

Interactive Table: Spectroscopic Data for a Related Benzylsulfanyl Triazole Ligand

| Technique | Compound | Key Observations | Reference |

| ¹³C NMR | 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine | Signal at 35.09 ppm assigned to the methylene carbon of the benzyl group, confirming S-benzylation. | mdpi.com |

| ¹H NMR | 2-(((3-(4-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-4-nitrophenol | Signal at 14.08 ppm (s, 1H) corresponding to S-H proton. | nih.gov |

| IR | 5-substituted-4-amino-3-mercapto-1,2,4-triazoles | C=S absorption band at 1258-1166 cm⁻¹ for thione form; S-H band at 2700-2550 cm⁻¹ for thiol form. | ijsr.net |

The geometry of metal complexes with triazole-based ligands is influenced by the coordination number of the metal ion, its electronic configuration, and the steric and electronic properties of the ligand. Common geometries observed for transition metal complexes include tetrahedral, square planar, and octahedral. nih.govripublication.com

Supramolecular Self-Assembly Studies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. jlu.edu.cn For metal complexes of this compound, these interactions play a critical role in dictating the final crystal architecture.

Hydrogen bonds are a primary driving force in the self-assembly of triazole-containing structures. The N-H and C-H groups on the triazole and benzyl moieties can act as hydrogen bond donors, while the nitrogen and sulfur atoms can act as acceptors.

In the crystal structure of the related 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, molecules are linked by N—H⋯N hydrogen bonds, forming infinite zigzag chains. nih.gov Studies on other complex benzylsulfanyl-triazole derivatives have revealed the cooperative role of various weak interactions in generating the supramolecular assembly, including weak hydrogen bonds, chalcogen bonds (involving sulfur), and unorthodox contacts like F···π and S···C(π). nih.govacs.org Hirshfeld surface analysis of a 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine crystal structure highlighted the importance of short N···H, S···H, and C···H contacts, as well as weak π-π stacking interactions, in the molecular packing. mdpi.com

Interactive Table: Non-covalent Interactions in Benzylsulfanyl-Triazole Analogs

| Compound | Interaction Type | Structural Motif | Reference |

| 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine | N—H⋯N Hydrogen Bond | Infinite zigzag chains | nih.gov |

| 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine | N···H, S···H, C···H contacts, π-π stacking | Molecular packing | mdpi.com |

| 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole | Weak hydrogen bonds, Chalcogen bonds, F···π and S···C(π) contacts | Double layer architecture | nih.govacs.org |

The final supramolecular architecture is a result of a delicate balance of thermodynamic and kinetic factors. While specific studies detailing the influence of these factors on this compound are not widely available, general principles of crystal engineering apply.

Solvent: The polarity and hydrogen-bonding capability of the crystallization solvent can significantly impact the self-assembly process. Solvents can compete for hydrogen bonding sites or become incorporated into the crystal lattice, altering the final structure.

Temperature: Crystallization temperature affects the solubility and the kinetics of crystal growth. Slower cooling rates often lead to more thermodynamically stable, well-ordered crystals.

Time: The duration of the crystallization process can influence the size and quality of the resulting crystals, with longer times sometimes allowing for the formation of more stable polymorphs.

These factors collectively determine which non-covalent interactions are favored, leading to the formation of specific and often complex supramolecular architectures.

Applications in Advanced Organic Synthesis

4-Benzylsulfanyl-2H-triazole as a Synthons and Versatile Building Blocks

In the field of organic synthesis, "this compound" is recognized as a versatile synthon and a flexible building block. A synthon is a conceptual unit within a molecule that aids in the formation of a chemical bond during a synthesis. The structural makeup of "this compound," featuring a triazole ring functionalized with a benzylsulfanyl group, allows it to be a valuable component in the construction of a variety of organic molecules.

The triazole core is a key feature, as triazole-containing compounds are known to exhibit a wide range of biological activities, making them attractive targets in medicinal chemistry. The benzylsulfanyl group, on the other hand, can be strategically employed in synthetic routes. It can function as a protecting group for the thiol functionality or be cleaved and modified to introduce new functional groups into the target molecule. This dual functionality enhances its utility for synthetic chemists.

Research has highlighted its role in the synthesis of diverse heterocyclic systems. For example, it can act as a starting material for creating substituted triazoles, which are compounds of significant interest in the development of new pharmaceuticals and materials. The reactivity of both the triazole ring and the carbon-sulfur bond of the benzylsulfanyl group can be selectively harnessed to construct intricate and functionally rich molecular frameworks.

Participation in Multicomponent Reactions for Complex Molecule Synthesis

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency. These reactions involve the combination of three or more starting materials in a single step to produce a complex product, thereby minimizing waste and saving time.

While triazole derivatives are known to participate in various MCRs, specific, well-documented examples of "this compound" being directly used in such reactions are not extensively reported in scientific literature. However, the inherent chemical properties of the triazole ring, such as the nucleophilicity of its nitrogen atoms, suggest its potential for engagement in the types of transformations characteristic of MCRs, including cycloaddition reactions.

The development of novel MCRs that incorporate "this compound" represents a promising avenue for future research. Such reactions could offer a rapid and efficient pathway to generate libraries of complex triazole-containing molecules. These libraries could then be screened for potential biological activities, accelerating the drug discovery process. In such MCRs, the benzylsulfanyl group could play a significant role by influencing the reaction's regioselectivity or by serving as a point for further chemical modification after the main reaction.

Catalytic Applications and Ligand Design for Catalysis

Direct catalytic use of "this compound" itself has not been a major focus of research. However, the triazole structure is a well-established and effective component in the design of ligands for catalysis. Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. The nitrogen atoms within the triazole ring are excellent at coordinating with a variety of metal centers, leading to stable and catalytically active complexes.

Consequently, derivatives of "this compound" hold potential as precursors for new ligands. By chemically modifying the substituents on the triazole ring or the benzylsulfanyl group, the electronic and steric properties of the resulting ligand can be precisely adjusted. This fine-tuning is crucial for optimizing the performance of a catalyst for a specific chemical reaction.

For instance, the sulfur atom in the benzylsulfanyl group could also participate in coordinating with the metal center, potentially creating ligands with unique binding properties and geometries. Research in this area would involve synthesizing novel ligands based on the "this compound" scaffold and then evaluating the catalytic activity of their corresponding metal complexes in important reactions like cross-coupling, hydrogenation, or oxidation. The modular nature of this compound would facilitate the systematic alteration of the ligand's structure to establish clear relationships between its structure and its catalytic activity, ultimately leading to the development of highly efficient and selective catalysts.

Q & A

Basic: What are the recommended synthetic routes for 4-benzylsulfanyl-2H-triazole?

Methodological Answer:

The synthesis typically involves cyclization of thiosemicarbazide precursors or substitution reactions. A common approach is refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by crystallization (65% yield) . For derivatives, intermolecular condensation of chloroacetamide or bromo-diethylmalonate with triazole thiols under controlled pH and solvent polarity is effective . Optimization of solvent (e.g., DMSO for solubility), temperature (reflux conditions), and reaction time (12–24 hours) is critical for yield improvement.

Basic: How can spectroscopic methods characterize this compound?

Methodological Answer:

- FT-IR: Identify functional groups like C=S (thione, ~1200 cm⁻¹) and N-H stretches (~3300 cm⁻¹). Disappearance of S-H bonds confirms sulfanyl group incorporation .

- NMR: ¹H NMR detects aromatic protons (δ 7.2–8.1 ppm) and benzyl-CH₂ (δ 4.5–5.0 ppm). ¹³C NMR confirms triazole ring carbons (δ 145–160 ppm) .

- X-ray Crystallography: Resolve crystal packing and bond angles. For example, SHELX software refines structures using high-resolution data, with deposition codes (e.g., CCDC-1441403) .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions may arise from assay conditions (e.g., cell line variability) or impurities. Strategies include:

- Standardized Bioassays: Replicate studies using the same cell lines (e.g., MTT assays for cytotoxicity) and controls .

- Purity Validation: Use HPLC (≥95% purity) and mass spectrometry to exclude degradation products .

- Meta-Analysis: Cross-reference data across studies (e.g., fungicidal vs. antitumoral activity) and apply statistical models to identify confounding variables .

Advanced: What computational methods predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate solvation effects (e.g., in water/DMSO) to study stability and ligand-protein binding kinetics .

- Docking Studies: Use AutoDock Vina to predict binding affinities with target enzymes (e.g., cytochrome P450) and validate with experimental IC₅₀ values .

Advanced: How to optimize reaction conditions for high-yield synthesis of derivatives?

Methodological Answer:

- Solvent Screening: Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity in substitution reactions .

- Catalysis: Use p-toluenesulfonic acid (PTSA) for acid-mediated cyclization or Pd/C for hydrogenation of nitro groups .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 18 hours to 30 minutes) while maintaining >60% yield .

Advanced: How to analyze solvatochromic effects in this compound derivatives?

Methodological Answer:

- Solvatochromic Shift Analysis: Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane to ethanol). Plot λₘₐₐ vs. solvent polarity index (ET30) to correlate with charge-transfer transitions .

- DFT-SMD Models: Apply the Solvation Model based on Density (SMD) to compute solvation energies and compare with experimental shifts .

- Kamlet-Taft Parameters: Quantify hydrogen-bond donor/acceptor effects using multi-parameter regression analysis .

Advanced: What strategies validate crystallographic data for novel triazole derivatives?

Methodological Answer:

- SHELX Refinement: Use SHELXL for least-squares refinement against Fo² data, ensuring R-factor < 0.05. Check for disordered solvent molecules via SQUEEZE .

- Twinned Data Handling: For non-merohedral twinning, apply HKLF 5 format in SHELXL and verify with ROTAX/PLATON .

- Deposition: Archive data in CCDC or Protein Data Bank (PDB) with full metadata (temperature, pressure) .

Advanced: How to design derivatives for enhanced bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify substituents at triazole N1 (e.g., benzyl vs. phenyl) and C5 (e.g., sulfanyl vs. methyl). Test in vitro against target pathogens .

- Prodrug Strategies: Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability, monitored via LC-MS pharmacokinetic studies .

- Hybrid Molecules: Conjugate with benzothiazole or chromenone cores to exploit synergistic mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.